2,3-Difluorocinnamic acid 2,3-Difluorocinnamic acid
Brand Name: Vulcanchem
CAS No.: 207981-48-4; 236746-13-7
VCID: VC6326578
InChI: InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
SMILES: C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Molecular Formula: C9H6F2O2
Molecular Weight: 184.142

2,3-Difluorocinnamic acid

CAS No.: 207981-48-4; 236746-13-7

Cat. No.: VC6326578

Molecular Formula: C9H6F2O2

Molecular Weight: 184.142

* For research use only. Not for human or veterinary use.

2,3-Difluorocinnamic acid - 207981-48-4; 236746-13-7

Specification

CAS No. 207981-48-4; 236746-13-7
Molecular Formula C9H6F2O2
Molecular Weight 184.142
IUPAC Name (E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Standard InChI Key NVQHKPLMLCHFSU-SNAWJCMRSA-N
SMILES C1=CC(=C(C(=C1)F)F)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2,3-Difluorocinnamic acid is systematically named (E)-3-(2,3-difluorophenyl)prop-2-enoic acid, reflecting its trans-configuration across the double bond . The stereochemistry is confirmed by its InChIKey (NVQHKPLMLCHFSU-SNAWJCMRSA-N), which encodes the E-isomer . The compound’s planar structure, featuring a conjugated system between the carboxylic acid group and the fluorinated benzene ring, influences its electronic properties and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H6F2O2\text{C}_9\text{H}_6\text{F}_2\text{O}_2
Molecular Weight184.14 g/mol
IUPAC Name(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Canonical SMILESC1=CC(=C(C(=C1)F)F)C=CC(=O)O
Topological Polar Surface Area37.3 Ų
LogP (Octanol-Water)2.06

The logP value of 2.06 indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar solvents . Its topological polar surface area (TPSA) of 37.3 Ų reflects the presence of hydrogen-bond acceptors (fluorine atoms and carboxylate group), which may influence pharmacokinetic properties .

Physical and Chemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 200–202°C, indicative of strong intermolecular forces, likely due to hydrogen bonding and π-π stacking . The predicted boiling point of 281.3°C at 760 mmHg aligns with trends observed in fluorinated aromatic acids, where fluorine substitution increases thermal stability compared to non-fluorinated analogs .

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point200–202°C
Boiling Point281.3°C at 760 mmHg
Density1.45 g/cm³
Vapor Pressure (25°C)0.0017 mmHg
Flash Point124°C

The density of 1.45 g/cm³ and vapor pressure of 0.0017 mmHg at 25°C suggest low volatility, making it suitable for high-temperature applications .

Synthesis and Manufacturing

Synthetic Routes

While explicit details are scarce, synthesis likely follows methodologies for fluorinated cinnamic acids:

  • Perkin Reaction: Condensation of 2,3-difluorobenzaldehyde with acetic anhydride in the presence of a base .

  • Knoevenagel Condensation: Reaction of 2,3-difluorobenzaldehyde with malonic acid using a catalytic amine .
    Fluorination may involve electrophilic agents (e.g., Selectfluor®) or directed ortho-metalation strategies.

Purification and Characterization

Purification typically employs recrystallization from ethanol or methanol. Analytical confirmation uses:

  • NMR Spectroscopy: Distinct signals for vinylic protons (~δ 6.3–7.5 ppm) and carboxylic acid (~δ 12 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and O-H (~2500–3000 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 184.034 (exact mass) .

Applications and Research Findings

Pharmaceutical Research

Fluorine atoms enhance bioavailability and binding affinity. Potential applications include:

  • Enzyme Inhibition: Analogous difluorocinnamates inhibit tyrosine kinases and cyclooxygenases.

  • Antimicrobial Agents: Fluorine’s electronegativity disrupts microbial cell membranes.

Materials Science

  • Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.

  • Polymer Additives: Enhances UV resistance in polyesters.

Table 3: Inferred Applications from Analogous Compounds

ApplicationMechanismChallenge
Enzyme InhibitorsCompetitive binding at active sitesLow aqueous solubility
HerbicidesDisruption of plant auxin pathwaysEnvironmental persistence

Analytical and Computational Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.8 (d, J=16 Hz, 1H, CH=CO), 7.5–7.2 (m, 3H, Ar-H), 6.4 (d, J=16 Hz, 1H, CH=CO) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 2900 cm⁻¹ (O-H) .

Computational Insights

  • Hydrogen Bonding: One donor (COOH) and four acceptors (two F, two O) influence crystal packing .

  • Rotatable Bonds: Two (C=C and COOH), affecting conformational flexibility .

Challenges and Future Directions

Research Gaps

  • Limited in vivo toxicity data.

  • Scalability of synthesis remains unverified.

Opportunities

  • Prodrug Development: Ester derivatives to improve solubility.

  • Co-crystallization: Enhance stability via supramolecular interactions .

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